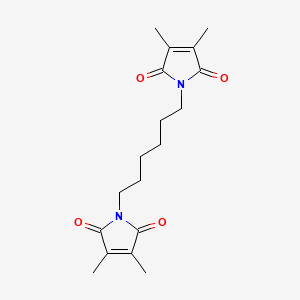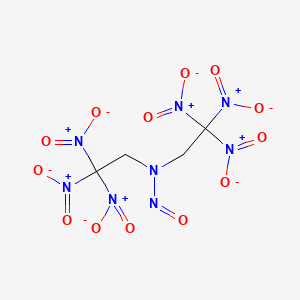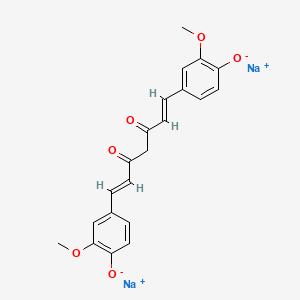
Hydroxide;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxide trihydrate is a compound that consists of a hydroxide ion (OH⁻) and three water molecules (H₂O). This compound is often found in various hydrated forms and plays a significant role in both industrial and scientific applications. It is known for its unique properties and its ability to form stable hydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxide trihydrate can be synthesized through the reaction of a strongly basic phosphazene (Schwesinger base) with water. This reaction produces a metastable hydroxide trihydrate salt, which is the first hydroxide solvate not in contact with a cation . The reaction conditions typically involve the use of a weakly coordinating cation to stabilize the hydroxide trihydrate anion.
Industrial Production Methods
In industrial settings, hydroxide trihydrate can be produced through chemical precipitation methods. For example, zinc sulfate hydroxide trihydrate can be synthesized using zinc sulfate as the precursor and borax as the basic precipitating agent . The reaction is carried out at controlled temperatures to ensure the formation of the desired trihydrate compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxide trihydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxide ion can be oxidized to form water and oxygen.
Reduction: The hydroxide ion can be reduced to form hydrogen gas and water.
Substitution: The hydroxide ion can participate in substitution reactions, where it replaces another ion in a compound.
Common Reagents and Conditions
Common reagents used in reactions with hydroxide trihydrate include acids, bases, and oxidizing agents. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the trihydrate form.
Major Products Formed
The major products formed from reactions involving hydroxide trihydrate depend on the specific reaction type. For example, oxidation reactions may produce water and oxygen, while reduction reactions may produce hydrogen gas and water.
Applications De Recherche Scientifique
Hydroxide trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizing agent for other compounds.
Biology: Hydroxide trihydrate is used in biological research to study the effects of hydroxide ions on biological systems.
Mécanisme D'action
The mechanism of action of hydroxide trihydrate involves its ability to donate hydrox
Propriétés
Numéro CAS |
34118-37-1 |
|---|---|
Formule moléculaire |
H7O4- |
Poids moléculaire |
71.05 g/mol |
Nom IUPAC |
hydroxide;trihydrate |
InChI |
InChI=1S/4H2O/h4*1H2/p-1 |
Clé InChI |
DSJYSRTZHXBOCX-UHFFFAOYSA-M |
SMILES canonique |
O.O.O.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


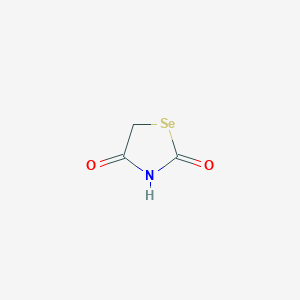
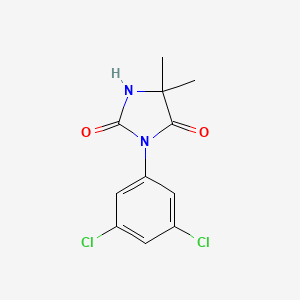
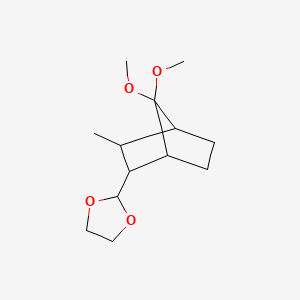
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
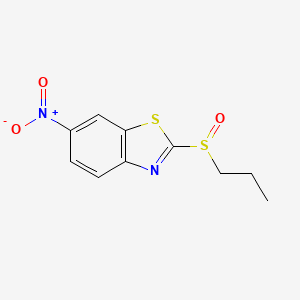

![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
